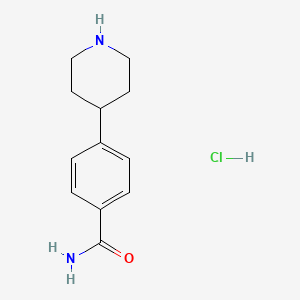
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a boronic acid group, a piperidine ring, and a tert-butyldimethylsilyl (TBDMS) protecting group, making it a versatile intermediate in organic synthesis.
作用機序
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’smolecular weight is known to be 418.5 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable building block in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are known to be exceptionally mild and functional group tolerant .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The boronic acid pinacol ester moiety is then introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large-scale reactions would be conducted in reactors equipped with temperature and pressure control systems. The use of continuous flow chemistry could also be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: : The TBDMS group can be removed through deprotection reactions using fluoride ions or other suitable reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Deprotection of the TBDMS group can be achieved using tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF).
Major Products Formed
Oxidation: : Formation of borates.
Reduction: : Piperidinol derivatives.
Substitution: : Removal of the TBDMS group to yield the corresponding hydroxyl group.
科学的研究の応用
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of various boronic acid derivatives, which are valuable in cross-coupling reactions and the construction of complex molecular architectures.
Biology
The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine
Boronic acids and their derivatives have shown potential in medicinal chemistry, particularly in the design of enzyme inhibitors and anticancer agents. The ability to modulate biological targets through boronic acid interactions is a promising area of research.
Industry
In the pharmaceutical and agrochemical industries, this compound can be used as a building block for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, contributing to the development of new drugs and pesticides.
類似化合物との比較
Similar Compounds
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-carboxylic acid
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-aldehyde
6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-sulfonic acid
Uniqueness
The uniqueness of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester lies in its boronic acid group, which offers distinct reactivity and binding properties compared to other functional groups. This makes it particularly valuable in cross-coupling reactions and biological studies involving boronic acid interactions.
特性
IUPAC Name |
tert-butyl-dimethyl-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BN2O3Si/c1-20(2,3)29(8,9)26-18-12-14-25(15-13-18)19-11-10-17(16-24-19)23-27-21(4,5)22(6,7)28-23/h10-11,16,18H,12-15H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMATIXILFUHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BN2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)


![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)
![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)
![4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester](/img/structure/B6333272.png)







